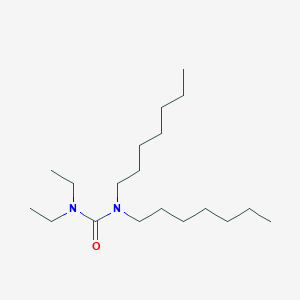

1,1-Diethyl-3,3-diheptylurea

Beschreibung

1,1-Diethyl-3,3-diheptylurea is a urea derivative characterized by ethyl and heptyl substituents on the nitrogen atoms of the urea core. The heptyl groups (C₇H₁₅) confer significant hydrophobicity, distinguishing it from shorter-chain analogs like 1,1-diethyl-3,3-dipropylurea (C₃H₇ substituents) .

Eigenschaften

Molekularformel |

C19H40N2O |

|---|---|

Molekulargewicht |

312.5 g/mol |

IUPAC-Name |

1,1-diethyl-3,3-diheptylurea |

InChI |

InChI=1S/C19H40N2O/c1-5-9-11-13-15-17-21(18-16-14-12-10-6-2)19(22)20(7-3)8-4/h5-18H2,1-4H3 |

InChI-Schlüssel |

NCNOHIFPJKVOIA-UHFFFAOYSA-N |

SMILES |

CCCCCCCN(CCCCCCC)C(=O)N(CC)CC |

Kanonische SMILES |

CCCCCCCN(CCCCCCC)C(=O)N(CC)CC |

Synonyme |

1,2 Dihexadecyl sn Glycerophosphocholine 1,2 Dipalmitoyl Glycerophosphocholine 1,2 Dipalmitoylphosphatidylcholine 1,2-Dihexadecyl-sn-Glycerophosphocholine 1,2-Dipalmitoyl-Glycerophosphocholine 1,2-Dipalmitoylphosphatidylcholine Dipalmitoyl Phosphatidylcholine Dipalmitoylglycerophosphocholine Dipalmitoyllecithin Dipalmitoylphosphatidylcholine Phosphatidylcholine, Dipalmitoyl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Dipalmitoylphosphatidylcholine can be synthesized from glyceryl phosphoryl choline and palmitic acid through a condensation reaction . The reaction typically involves the following steps:

Protection: Protecting the hydroxyl groups of glyceryl phosphoryl choline.

Condensation: Condensing the protected glyceryl phosphoryl choline with palmitic acid.

Deprotection: Removing the protective groups to yield the final product.

Industrial Production Methods

The industrial production of 1,2-Dipalmitoylphosphatidylcholine involves similar steps but on a larger scale. The process is optimized for higher yields and purity, making it suitable for pharmaceutical applications such as injections, tablets, and capsules .

Analyse Chemischer Reaktionen

1,2-Dipalmitoylphosphatidylcholine undergoes various chemical reactions, including:

Hydrolysis: Catalyzed by phospholipase D, which hydrolyzes 1,2-Dipalmitoylphosphatidylcholine to 1,2-Dipalmitoylphosphatidic acid.

Oxidation: The palmitic acid chains can undergo oxidation under specific conditions.

Substitution: The choline head-group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include phospholipase D for hydrolysis and oxidizing agents for oxidation reactions. The major products formed include 1,2-Dipalmitoylphosphatidic acid and various oxidized derivatives .

Wissenschaftliche Forschungsanwendungen

1,2-Dipalmitoylphosphatidylcholine has numerous scientific research applications:

Wirkmechanismus

1,2-Dipalmitoylphosphatidylcholine reduces the surface tension of the alveolar liquid, facilitating gas exchange and preventing alveolar collapse . The compound’s structure includes a hydrophilic head and hydrophobic tails, allowing it to form a monolayer at the air-liquid interface in the lungs . This arrangement reduces the energy required for alveolar expansion and contraction during breathing .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 1,1-Diethyl-3,3-diheptylurea and its analogs:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | Reference |

|---|---|---|---|---|---|

| 1,1-Diethyl-3,3-diheptylurea* | Ethyl, Heptyl | C₁₉H₃₈N₂O | ~310.5 | High lipophilicity; potential surfactant or lipid carrier | [2,17] |

| 1,1-Diethyl-3,3-dipropylurea | Ethyl, Propyl | C₁₁H₂₄N₂O | 200.32 | Intermediate hydrophobicity; research applications | [17] |

| 1,3-Diethyl-1,3-diphenylurea | Ethyl, Phenyl | C₁₅H₁₆N₂O | 240.30 | Anti-inflammatory, antioxidant; aromatic rigidity | [13,16] |

| 1,1-Diethylurea | Ethyl | C₅H₁₂N₂O | 116.16 | Simple structure; baseline for urea derivative studies | [20] |

Key Observations:

- Substituent Effects :

- Alkyl Chain Length : Longer chains (e.g., heptyl vs. propyl) enhance lipophilicity, reducing water solubility but improving compatibility with lipid membranes or organic solvents .

- Aromatic vs. Aliphatic Groups : Phenyl substituents (e.g., in 1,3-Diethyl-1,3-diphenylurea) introduce rigidity and π-π interactions, favoring applications in materials science or as enzyme inhibitors .

Physicochemical Properties

- Melting Points and Solubility: Longer alkyl chains (heptyl) likely lower melting points compared to phenyl-substituted analogs due to reduced crystallinity . 1,1-Diethylurea (C₅H₁₂N₂O) is water-soluble, whereas diheptylurea is expected to be insoluble in water but soluble in nonpolar solvents .

- Spectroscopic Data :

- FTIR peaks for urea derivatives typically include N-H stretches (~3199–3280 cm⁻¹) and C=O stretches (~1624–1690 cm⁻¹). Heptyl chains may introduce additional C-H stretching bands (~2850–2960 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.